molecular formula C6H10O2 B097656 2-[(1-Methyl-2-propynyl)oxy]ethanol CAS No. 18668-75-2

2-[(1-Methyl-2-propynyl)oxy]ethanol

Cat. No.: B097656
CAS No.: 18668-75-2
M. Wt: 114.14 g/mol
InChI Key: XKMAZQHWFLGMFN-UHFFFAOYSA-N
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Description

Chemical Identity 2-[(1-Methyl-2-propynyl)oxy]ethanol (CAS 18668-75-2) is a glycol ether derivative with the molecular formula C₆H₁₀O₂ and a molecular weight of 114 g/mol . Its structure comprises an ethanol backbone linked to a 1-methyl-2-propynyl (propargyl) group via an ether bond, resulting in the IUPAC name Ethanol, 2-[(1-methyl-2-propynyl)oxy]-. The propynyl group introduces alkyne functionality, enhancing reactivity in applications such as agrochemical intermediates, as evidenced by its role in pesticide derivatives like N-(4-chloro-2-fluoro-5-((1-methyl-2-propynyl)oxy)phenyl)-3,4,5,6-tetrahydrophthalimide .

Properties

CAS No.

18668-75-2

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

2-but-3-yn-2-yloxyethanol

InChI

InChI=1S/C6H10O2/c1-3-6(2)8-5-4-7/h1,6-7H,4-5H2,2H3

InChI Key

XKMAZQHWFLGMFN-UHFFFAOYSA-N

SMILES

CC(C#C)OCCO

Canonical SMILES

CC(C#C)OCCO

Other CAS No.

18668-75-2

Synonyms

2-[(1-Methyl-2-propynyl)oxy]ethanol

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three structurally related glycol ethers (Table 1):

Table 1: Structural Comparison of 2-[(1-Methyl-2-propynyl)oxy]ethanol and Analogues

Compound Name CAS Number Molecular Formula Key Structural Features
This compound 18668-75-2 C₆H₁₀O₂ Ethanol backbone, terminal alkyne (propynyl) group
2-[(1-Methylene-2-propenyl)oxy]ethanol 38653-51-9 C₆H₁₀O₂ Ethanol backbone, allyl ether (propenyl) group
1-[(1-Methyl-2-propynyl)oxy]-2-propanol acetate 38653-27-9 C₉H₁₄O₃ Propanol backbone, alkyne group, acetate ester
Ethanol, 2-[2-(2-propenyloxy)ethoxy] Not available C₇H₁₄O₃ (assumed) Ethanol backbone, extended ethoxy-propenyl chain
  • Alkyne vs.
  • Backbone Variations: The acetate derivative (CAS 38653-27-9) replaces ethanol with propanol and adds an ester group, reducing polarity and enhancing lipid solubility .

Physicochemical and Application Differences

  • Boiling Point/Solubility: The target compound’s alkyne group likely reduces polarity compared to the propenyl analogue, though experimental data is lacking. The acetate derivative (C₉H₁₄O₃) is more hydrophobic, favoring non-aqueous formulations .
  • Agrochemical Utility : The propynyl group in the target compound is critical in pesticide formulations, as seen in its use in herbicidal dione derivatives . In contrast, the ethoxy-propenyl compound’s extended chain improves surfactant properties .

Critical Notes

Reactivity vs. Stability: The alkyne group in this compound offers superior reactivity for specialty chemicals but may pose storage challenges compared to saturated analogues.

Data Gaps : Thermal stability, solubility, and toxicity profiles are absent in the provided evidence, necessitating further experimental validation.

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